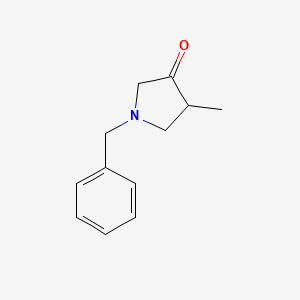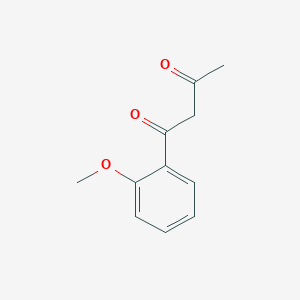
1-Benzyl-4-méthylpyrrolidin-3-one
Vue d'ensemble
Description
1-Benzyl-4-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Benzyl-4-methylpyrrolidin-3-one, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis route for 1-Benzyl-4-methylpyrrolidin-3-one is not available in the search results.Molecular Structure Analysis
The InChI code for 1-Benzyl-4-methylpyrrolidin-3-one is 1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . This indicates the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical And Chemical Properties Analysis
1-Benzyl-4-methylpyrrolidin-3-one is a liquid at room temperature . It has a molecular weight of 189.25 .Applications De Recherche Scientifique
Pharmacologie
1-Benzyl-4-méthylpyrrolidin-3-one: et ses dérivés sont importants en pharmacologie en raison de leur rôle d’échafaudages bioactifs. Ils sont impliqués dans la synthèse de composés ayant des activités biologiques diverses, notamment des effets antimicrobiens, anti-inflammatoires, anticancéreux, antidépresseurs et anticonvulsivants . Ces propriétés en font des outils précieux pour le développement de nouveaux médicaments destinés à traiter diverses infections et maladies.
Synthèse organique
En chimie organique, This compound sert d’intermédiaire polyvalent. Il est utilisé dans la synthèse de molécules complexes, y compris des produits naturels et des agents thérapeutiques potentiels. Sa structure permet diverses modifications chimiques, ce qui en fait un bloc de construction précieux pour la création de nouvelles entités chimiques .
Science des matériaux
Les dérivés du composé ont des applications potentielles en science des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés physiques et chimiques spécifiques. Bien qu’aucune application directe en science des matériaux n’ait été trouvée lors de la recherche, des composés pyrrolidinone apparentés ont été utilisés pour améliorer les propriétés des matériaux, ce qui indique une voie de recherche potentielle pour This compound dans ce domaine .
Chimie analytique
En chimie analytique, This compound pourrait être utilisé comme composé standard ou de référence dans diverses méthodes chromatographiques et spectroscopiques. Sa structure et ses propriétés bien définies permettent une identification et une quantification précises des substances apparentées dans des mélanges complexes .
Biochimie
Ce composé est également pertinent en biochimie, où il peut être utilisé pour étudier les interactions enzyme-substrat, en particulier celles impliquant des enzymes ou des récepteurs à base de pyrrolidinone. Ses caractéristiques structurelles le rendent approprié pour sonder les sites actifs des enzymes et comprendre les voies biochimiques qu’il peut influencer .
Science de l’environnement
Bien que des applications environnementales spécifiques pour This compound n’aient pas été identifiées, ses dérivés pourraient être étudiés pour leur impact environnemental, leur biodégradabilité et leur utilisation potentielle en chimie verte. La recherche dans ce domaine pourrait conduire au développement de méthodes et de matériaux de synthèse respectueux de l’environnement .
Safety and Hazards
Orientations Futures
The pyrrolidine ring, a key feature of 1-Benzyl-4-methylpyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-Benzyl-4-methylpyrrolidin-3-one and similar compounds could have potential applications in drug discovery and development.
Propriétés
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXHIJHCRCPVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497980 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69079-25-0 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)







![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)
![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)



